N-methyl-3-oxo-3-(4-phenylphenyl)propan-1-imine Oxide
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Description
N-methyl-3-oxo-3-(4-phenylphenyl)propan-1-imine Oxide (NMPP) is an organic compound with a wide range of applications in scientific research. It has been used in various fields such as organic synthesis, drug design, and biochemistry. NMPP is an important intermediate in the synthesis of many compounds and has been used in the synthesis of drugs, cosmetics, and other materials. NMPP is a versatile compound with a wide range of applications in scientific research.
Scientific Research Applications
Antidepressant and Mood Disorders Treatment
N-methyl-3-oxo-3-(4-phenylphenyl)propan-1-imine Oxide is structurally related to fluoxetine hydrochloride (Prozac), a well-known selective serotonin-reuptake inhibitor (SSRI) used for treating depression and mood disorders . While more research is needed, this compound may exhibit similar effects by modulating serotonin levels and combating oxidative stress.
Neuroprotection and Oxidative Stress Mitigation
Oxidative stress plays a crucial role in neurodegenerative diseases. N-methyl-3-oxo-3-(4-phenylphenyl)propan-1-imine Oxide could potentially protect against oxidative damage in the brain, which is highly susceptible due to its high energy demands. By scavenging reactive oxygen species (ROS) and preventing lipid peroxidation, this compound may contribute to neuroprotection .
Antioxidant Properties
Beyond its potential antidepressant effects, this compound acts as an antioxidant. It directly scavenges ROS, enhances endogenous antioxidant defenses, and may even increase serotonin’s antioxidant capacity. These properties make it valuable in combating oxidative stress-related disorders .
Green Catalysts and Tandem Molecular Antioxidants
Researchers have explored derivatives of N-methyl-3-oxo-3-(4-phenylphenyl)propan-1-imine Oxide, incorporating a selenium nucleus. These selenouoxetine derivatives exhibit hydroperoxides-inactivating activity, akin to glutathione peroxidase (GPx). The tandem antioxidant properties of these molecules make them promising candidates for green catalysts and molecular antioxidants .
Unsaturated Cinnamylamine Synthesis
The oxidation–elimination process involving selenouoxetine derivatives leads to the formation of seleninic acid and cinnamylamine. This mechanistic insight could extend to other substrates, enabling the preparation of unsaturated cinnamylamines. Such compounds find applications in organic synthesis and drug development .
Immune System Protection
Studies suggest that N-methyl-3-oxo-3-(4-phenylphenyl)propan-1-imine Oxide may protect against immune system stressors. By mitigating oxidative damage, it could contribute to overall immune health and resilience .
properties
IUPAC Name |
N-methyl-3-oxo-3-(4-phenylphenyl)propan-1-imine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-17(19)12-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULQNUWRFIBRLJ-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-[1,1'-Biphenyl]-4-yl-3-oxopropylidene)(methyl)ammoniumolate |
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